molecular formula C21H22Cl2N4O2 B2614225 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1185148-72-4

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Cat. No. B2614225
CAS RN: 1185148-72-4
M. Wt: 433.33
InChI Key: DFYNAWXANZUOIH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific compound and reaction conditions .

Scientific Research Applications

Antimicrobial Activities

The compound has been synthesized and evaluated for its antifungal and antibacterial activity . It showed significant inhibition against Aspergillusniger . This suggests that it could be used in the development of new antimicrobial agents.

Green Synthesis

The compound can be synthesized using a green synthesis approach . This involves a 1,3-dipolar cycloaddition (click chemistry) reaction of 1(3-Azidopropyl) 4-(3-chlorophenyl) piperazine with aromatic acetylene in the presence of Cu(I) catalyst in water media . This method is environmentally friendly and yields high amounts of the compound.

Pharmacological Properties

Piperazines, a class of chemical compounds to which this compound belongs, have many important pharmacological properties . They are used in a variety of drugs, suggesting that this compound could also have potential uses in medicine .

Synthesis of Piperazines

The compound can be used in the synthesis of other piperazines . This includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Impurity in Pharmaceutical Formulations

The compound is present as an impurity in nefazodone hydrochloride , a pharmaceutical formulation . This suggests that it could be important in the quality control and safety assessment of this drug.

Synthesis of Triazoles

The compound can be used in the synthesis of triazoles . Triazoles are a class of compounds that have a variety of biological properties and are used in a range of applications, from antiallergic and antibacterial agents to anti-HIV drugs .

Mechanism of Action

The mechanism of action of a specific piperazine derivative would depend on its structure and the biological system in which it is acting. Some piperazine derivatives are known to act as antagonists at certain serotonin receptors .

Safety and Hazards

The safety and hazards associated with a specific piperazine derivative would depend on its exact structure and how it is used. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

Piperazine derivatives continue to be a focus of research due to their wide range of biological activities. Future research may lead to the development of new pharmaceuticals and a better understanding of the biological mechanisms involved .

properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2.ClH/c22-17-5-4-6-18(15-17)26-10-9-23-21(26)25-13-11-24(12-14-25)20(27)16-28-19-7-2-1-3-8-19;/h1-10,15H,11-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNAWXANZUOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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